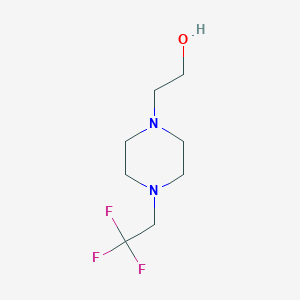
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C8H16F3N2O It is characterized by the presence of a piperazine ring substituted with a trifluoroethyl group and an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoroethyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)acetaldehyde or 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-(ethyl)piperazin-1-yl)ethanol.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold for binding to specific protein targets, influencing cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an ethanol group.
1-(2,2,2-Trifluoroethyl)piperazine: Lacks the ethanol group, making it less hydrophilic.
Uniqueness
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol is unique due to the combination of the trifluoroethyl and ethanol groups, which confer distinct chemical and physical properties. The trifluoroethyl group enhances lipophilicity, while the ethanol group provides a site for further chemical modifications, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C8H15F3N2O |
|---|---|
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)7-13-3-1-12(2-4-13)5-6-14/h14H,1-7H2 |
InChI-Schlüssel |
LVNYNNXOFJLHOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCO)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


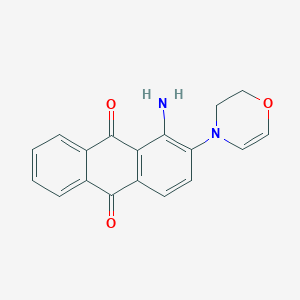
![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
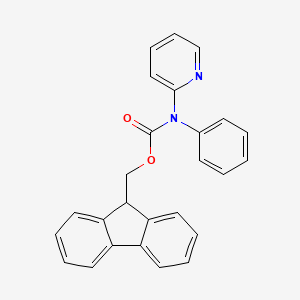
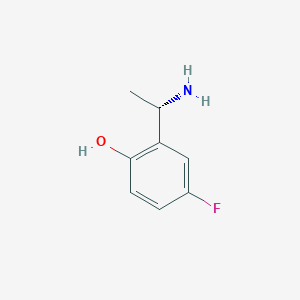
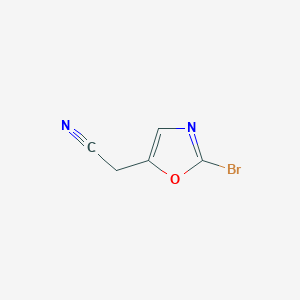
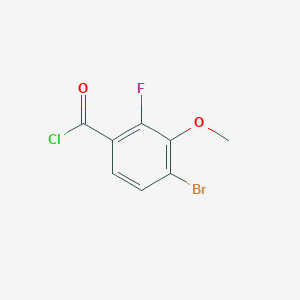
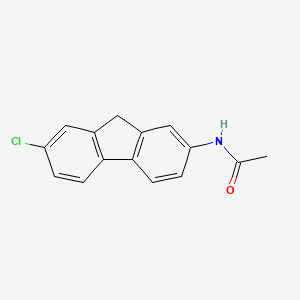
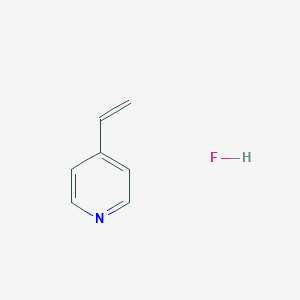
![(18S)-18-(trityloxymethyl)-4,17-dioxa-14,21-diazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13136786.png)

![N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13136803.png)
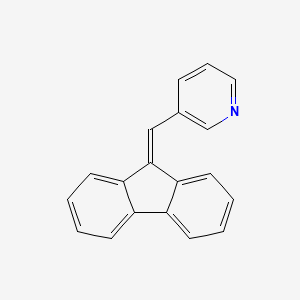
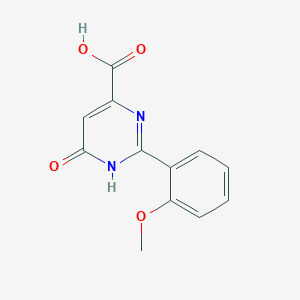
![5-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13136815.png)
